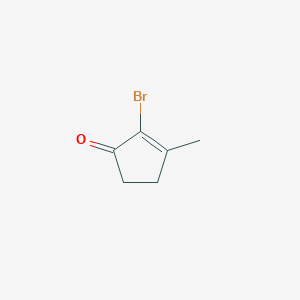

















|
REACTION_CXSMILES
|
C[Li].Br[C:4]1[C:5](=O)C[CH2:7][C:8]=1C.C([Li])(C)(C)C.[CH2:16]=[O:17].CI.[H-].[Na+].[Cl-].[Na+].O1[CH2:28][CH2:27][CH2:26][CH2:25]1>O>[CH3:16][O:17][CH2:25][C:26]1[C:8]([CH3:7])=[CH:4][CH2:5][C:27]=1[CH3:28] |f:5.6,7.8|
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
121.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(CCC1C)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
195.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
anhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
are dissolved at −78° C. nitrogen state
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to a room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After the removal of the solvent, 250 ml of dimethylformamide
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for 15 hours
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was reacted for a day
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with 600 ml of hexane and once again with 200 ml of hexane
|
|
Type
|
WASH
|
|
Details
|
An organic layer was washed three times with 200 ml of a sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed with a rotatory evaporator
|
|
Type
|
ADDITION
|
|
Details
|
300 ml of ethyl acetate was added
|
|
Type
|
ADDITION
|
|
Details
|
200 ml of 2N HCl solution was added to the extracted organic layer
|
|
Type
|
CUSTOM
|
|
Details
|
Water layer was removed
|
|
Type
|
ADDITION
|
|
Details
|
Isolated organic layer was treated with magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|


Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC1=C(CC=C1C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.2 g | |
| YIELD: PERCENTYIELD | 62% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |